molecular formula C11H14N2O2 B15320185 3-(Phenoxymethyl)azetidine-1-carboxamide

3-(Phenoxymethyl)azetidine-1-carboxamide

Cat. No.: B15320185
M. Wt: 206.24 g/mol
InChI Key: QZBNXOPABGUEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [2+2] cycloaddition reactions to form the azetidine ring . The reaction conditions often require the use of metal catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of 3-(Phenoxymethyl)azetidine-1-carboxamide may involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Phenoxymethyl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl group can enhance binding affinity, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively inhibit or modulate the activity of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different functional groups.

    Phenoxymethylazetidine: Lacks the carboxamide group, leading to different reactivity and applications.

    Azetidine-1-carboxamide: Similar backbone but without the phenoxymethyl group.

Uniqueness

Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(phenoxymethyl)azetidine-1-carboxamide

InChI

InChI=1S/C11H14N2O2/c12-11(14)13-6-9(7-13)8-15-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,12,14)

InChI Key

QZBNXOPABGUEJG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.